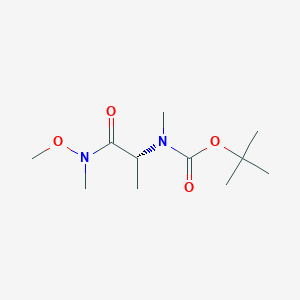
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate
Übersicht
Beschreibung
“®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Synthesis Analysis
The synthesis of carbamates like “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” can be achieved through a phosgene-free flow-system synthesis . This involves the reaction of various amines with dimethyl carbonate . The process can be catalyzed by different catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 .Molecular Structure Analysis
The molecular structure of carbamates, including “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate”, is characterized by the presence of a carbamate group (O=C=O-N-H) in their structure . This group is responsible for the unique properties of carbamates .Chemical Reactions Analysis
Carbamates can be installed and removed under relatively mild conditions . The t-butyloxycarbonyl (Boc) protecting group, for example, can be removed with strong acid (trifluoroacetic acid) or heat . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Wissenschaftliche Forschungsanwendungen
1. Intermediate in Biologically Active Compounds
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of omisertinib (AZD9291), a drug known for its application in cancer treatment. A study demonstrated a rapid synthetic method for an analogous compound, highlighting its relevance in medicinal chemistry (Zhao et al., 2017).
2. Role in Corrosion Inhibition
In the field of materials science, derivatives of (R)-tert-Butyl carbamate like tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Electrochemical techniques indicated that these compounds act as mixed-type inhibitors, adhering to the surface of the metal and protecting it from corrosion (Faydy et al., 2019).
3. Applications in Organic Synthesis
This compound is also significant in organic synthesis, serving as a precursor or intermediate for various chemical reactions. For instance, studies have shown its utility in the preparation of optically active monoprotected 2-amino-2-methyl-1,3-propanediols, which are valuable in synthesizing complex organic molecules (Yakura et al., 2007).
4. Use in Synthesis of Natural Product Analogs
Another application is in the synthesis of intermediates for natural products like jaspine B. This compound has been synthesized from L-Serine and is known for its cytotoxic activity against human carcinoma cell lines, underscoring its potential in developing new cancer therapies (Tang et al., 2014).
5. Involvement in Photocatalyzed Reactions
It has also been used in photoredox-catalyzed reactions. A study reported the amination of o-hydroxyarylenaminones with a derivative of tert-butyl carbamate, indicating its role in photocatalyzed protocols to construct diverse amino pyrimidines, expanding its applications in synthetic organic chemistry (Wang et al., 2022).
Wirkmechanismus
Target of Action
The primary target of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, a carbamate compound, is the enzyme acetylcholinesterase (AChE) . AChE plays a key role in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Carbamate esters, like our compound of interest, can inhibit AChE by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .
Biochemical Pathways
The action of this compound affects the cholinergic pathways in the nervous system. By inhibiting AChE, the breakdown of acetylcholine is prevented, leading to an accumulation of this neurotransmitter. This results in overstimulation of acetylcholine receptors and subsequent toxicity .
Pharmacokinetics
Carbamates are generally known to have relatively low durability and virulence , suggesting they may be metabolized and excreted relatively quickly.
Result of Action
The primary result of the action of this compound is the inhibition of AChE, leading to an overstimulation of acetylcholine receptors. This can result in a range of effects, depending on the concentration of the compound and the duration of exposure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances can influence its action, either by competing for the same target or by affecting its metabolism .
Safety and Hazards
While specific safety and hazard information for “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” is not available, carbamates in general may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . They should be handled with care, using proper personal protective equipment .
Zukünftige Richtungen
The future directions in the study and use of carbamates like “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” could involve finding more efficient and environmentally friendly methods for their synthesis . This could include exploring different catalysts and reaction conditions .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNQKIPLJZAZBI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




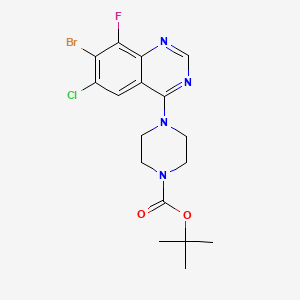
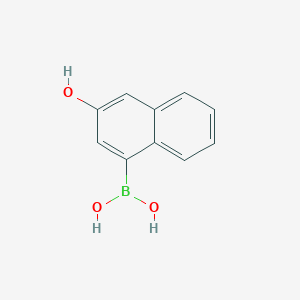
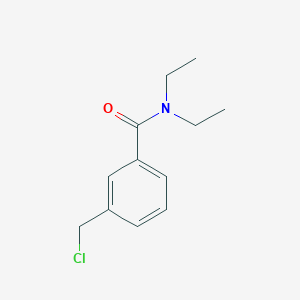
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
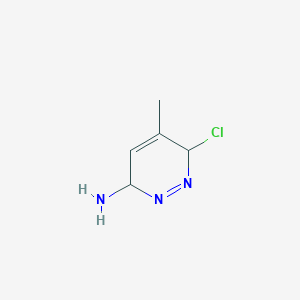
![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)
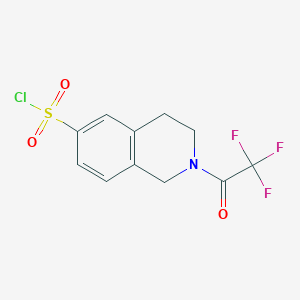
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)
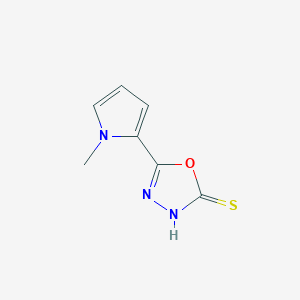

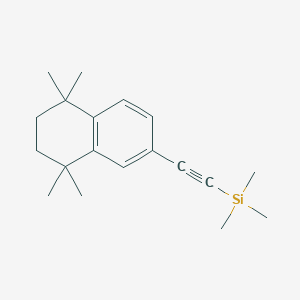

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)